(Tyr0)-Atriopeptin II (rat) is a synthetic peptide analog of atrial natriuretic peptide, primarily involved in the regulation of blood pressure and fluid balance. This compound is particularly significant for research in cardiovascular functions and renal physiology in rat models. Its chemical designation is associated with the CAS number 117856-13-0, and it is classified as a peptide hormone with a complex structure that influences various physiological processes.
This compound is derived from the atrial natriuretic peptide found in rats, which plays a critical role in cardiovascular health by promoting vasodilation and natriuresis. The synthetic variant is utilized extensively in laboratory settings for experimental purposes.
(Tyr0)-Atriopeptin II (rat) falls under the category of peptide hormones, specifically as an analog of atrial natriuretic peptide. It is used to study the biological activities and mechanisms of action related to natriuretic peptides.
The synthesis of (Tyr0)-Atriopeptin II (rat) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form a peptide chain anchored to a solid resin. Key steps include:
These methods ensure high purity and yield of the final product, making it suitable for research applications.
The molecular formula of (Tyr0)-Atriopeptin II (rat) is , with a molecular weight of approximately 2549.8 g/mol. The structure includes several key features:
The structural integrity is vital for its interaction with receptors in target cells.
(Tyr0)-Atriopeptin II (rat) can undergo several chemical reactions:
These reactions are essential for studying the compound's properties and potential modifications for therapeutic applications.
(Tyr0)-Atriopeptin II (rat) exerts its biological effects by binding to natriuretic peptide receptors located on target cells. This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels within the cell. The resulting elevation in cyclic guanosine monophosphate triggers various physiological responses:
The primary receptors involved are NPR-A and NPR-B, which play significant roles in cardiovascular and renal function regulation.
These properties are critical for handling and application in laboratory settings.
(Tyr0)-Atriopeptin II (rat) has numerous applications in scientific research:
This compound continues to be a valuable tool for researchers exploring various aspects of cardiovascular health and disease management.
(Tyr0)-Atriopeptin II (rat) is a 24-amino acid synthetic peptide (H-Tyr-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-OH) with the sequence shorthand YSSCFGGRIDRIGAQSGLGCNSFR [1] [2] [4]. Its molecular formula is C₁₀₇H₁₆₅N₃₅O₃₄S₂, yielding a molecular weight of 2,549.8–2,549.9 Da [1] [2] [4]. The peptide is synthesized with an N-terminal tyrosine extension ("Tyr0"), distinguishing it from native atriopeptin II (rat) which begins at Ser¹ (corresponding to position 5 in full-length atrial natriuretic peptide, ANP). This modification eliminates natural proteolytic cleavage sites, enhancing stability for research applications [2] [6].
Notably, the peptide lacks significant in vivo post-translational modifications (e.g., glycosylation, phosphorylation) due to its synthetic origin. However, its biochemical behavior is influenced by trifluoroacetic acid (TFA) residues—common artifacts from solid-phase peptide synthesis. TFA salts can confound experimental results by:
Table 1: Physicochemical Properties of (Tyr0)-Atriopeptin II (rat)
Property | Value |
---|---|
Sequence Length | 24 amino acids |
Molecular Formula | C₁₀₇H₁₆₅N₃₅O₃₄S₂ |
Molecular Weight | 2,549.8–2,549.9 Da |
Theoretical pI | 9.08 |
Extinction Coefficient | 1,400 M⁻¹cm⁻¹ |
GRAVY Hydropathy Index | -0.22 (hydrophilic) |
HPLC Purity (typical) | ≥96.1% |
The peptide features a conserved Cys⁴-Cys²⁰ disulfide bond that forms a 17-amino acid ring structure critical for biological activity [1] [2] [4]. This covalent linkage constrains the central segment (Cys⁴-Phe⁵-Gly⁶-Gly⁷-Arg⁸-Ile⁹-Asp¹⁰-Arg¹¹-Ile¹²-Gly¹³-Ala¹⁴-Gln¹⁵-Ser¹⁶-Gly¹⁷-Leu¹⁸-Gly¹⁹-Cys²⁰) into a β-hairpin loop, mimicking the bioactive core of native ANP [4] [6]. The disulfide-bonded ring is flanked by N- (Tyr⁰-Ser¹-Ser²) and C-terminal (Asn²¹-Ser²²-Phe²³-Arg²⁴) extensions, which enhance solubility but do not participate in receptor binding [2] [6].
Biophysical analyses indicate that the Tyr⁰ extension increases conformational flexibility compared to atriopeptin I (ANF-(103-123)), which lacks both terminal regions. This flexibility may explain its >96% receptor binding efficiency in radioimmunoassays [2]. The disulfide bond's redox sensitivity necessitates strict storage conditions (-20°C in lyophilized form) to prevent oxidative degradation or misfolding [2] [4].
(Tyr0)-Atriopeptin II corresponds to ANF-(103-125) in standardized nomenclature (previously termed ANP-(5-27)), where ANF-(99-126) represents full-length α-ANP [3] [6]. Its ligand selectivity profile differs significantly from shorter and longer ANP isoforms:
Table 2: Receptor Binding Affinity of ANP Variants
Peptide Variant | Sequence Equivalent | Binding Affinity (Relative) |
---|---|---|
ANF-(101-126) | ANP-(7-33) | Highest |
ANF-(99-126) (α-ANP) | Full-length ANP | High |
(Tyr0)-Atriopeptin II | ANF-(103-125) | Moderate |
Atriopeptin I | ANF-(103-123) | Low |
Functionally, (Tyr0)-Atriopeptin II retains moderate affinity for natriuretic peptide receptors (NPRs), particularly NPR-A (GC-A) and clearance receptor NPR-C [3] [7]. However, its truncated C-terminus reduces NPR-B activation compared to CNP. The Tyr⁰ modification enhances antibody recognition in immunoassays but does not alter intrinsic activity at NPR-A receptors [2] [6].
Key structural divergences from native ANP include:
Table 3: Structural Equivalents in ANP Isoforms
Position in PreproANP | (Tyr0)-Atriopeptin II | Native ANF-(99-126) |
---|---|---|
103–105 | (Absent) | Ser-Ser-Cys |
106–122 | Cys-Phe-Gly...Gly-Cys | Cys-Phe-Gly...Gly-Cys |
123–125 | Asn-Ser-Phe | Asn-Ser-Phe |
126 | (Absent) | Ser/Per* |
127 | (Absent) | Arg |
N-terminal extension | Tyr⁰ | (None) |
*Species variation: Ser¹²⁶ in human vs. Phe¹²⁶ in rat ANP
This peptide serves as a critical tool for dissecting ANP receptor interactions without interference from proteolytic degradation seen with full-length ANP [2] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1